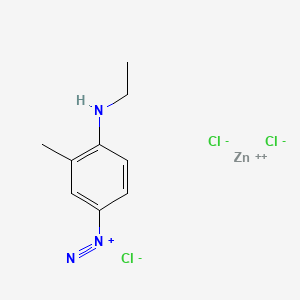
zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride
Overview
Description
zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride: is a chemical compound with the molecular formula C9H12Cl2N3Zn . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a diazonium group and an ethylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride typically involves the diazotization of 4-(ethylamino)-m-toluidine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then stabilized by the addition of zinc chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of zinc chloride not only stabilizes the diazonium salt but also facilitates its isolation and purification.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The diazonium group in zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride can undergo substitution reactions with various nucleophiles, leading to the formation of substituted aromatic compounds.
Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines, resulting in the formation of azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides. The reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Reagents include phenols and aromatic amines, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed:
Substitution Reactions: Substituted aromatic compounds.
Coupling Reactions: Azo dyes.
Reduction Reactions: Aromatic amines.
Scientific Research Applications
Chemistry: zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo substitution and coupling reactions makes it valuable in the production of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used in the synthesis of biologically active molecules. Its derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research has focused on developing new drugs based on its structure.
Industry: In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
- p-Toluenediazonium chloride
- m-Toluenediazonium chloride
- 4-(Methylamino)-m-toluenediazonium chloride
Comparison: zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride is unique due to the presence of the ethylamino substituent, which influences its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its ability to form specific derivatives and its applications in various fields.
Properties
CAS No. |
17409-50-6 |
|---|---|
Molecular Formula |
C9H12Cl3N3Zn |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
zinc;4-(ethylamino)-3-methylbenzenediazonium;trichloride |
InChI |
InChI=1S/C9H12N3.3ClH.Zn/c1-3-11-9-5-4-8(12-10)6-7(9)2;;;;/h4-6,11H,3H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
IMGBESPVIQOFEA-UHFFFAOYSA-K |
SMILES |
CCNC1=C(C=C(C=C1)[N+]#N)C.[Cl-].[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+]#N)C.[Cl-].[Cl-].[Cl-].[Zn+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DE 2; DE2; DE-2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


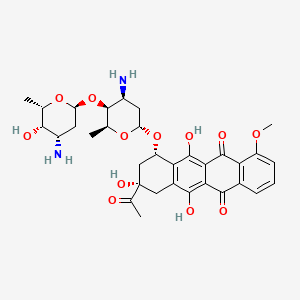
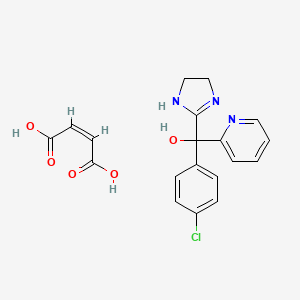

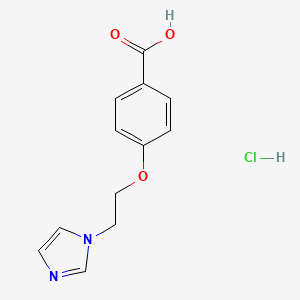
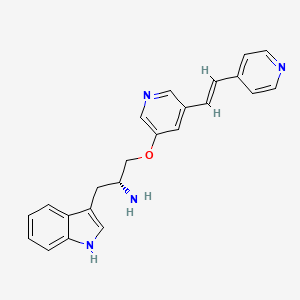

![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)
![2-(5-{4-[amino(Imino)methyl]phenyl}-2-Furyl)-1h-Benzimidazole-5-Carboximidamide](/img/structure/B1669853.png)
![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)
![2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furyl]-1H-benzimidazole](/img/structure/B1669855.png)


![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)

